1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Description
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring a chlorine atom at the 2-position and a methoxy group at the 4-position of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. For instance, it has been employed in the synthesis of CAM833A, a small-molecule inhibitor targeting the BRCA2-RAD51 interaction, where the stereochemistry (S-enantiomer) is critical for activity . The compound’s synthesis typically involves coupling reactions using reagents like HBTU and DIPEA under argon atmosphere .
Properties
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGCEWSKWRTWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups replacing the chloro group.
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition or activation of enzymatic reactions or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Para-Substituted Phenethylamines
- 1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA): Lacks the methoxy group and chlorine at the 2-position, reducing steric hindrance. Exhibits weaker electron-withdrawing effects compared to the target compound. Used in materials science for X-ray detection due to halogen interactions with inorganic layers .
Methoxy- and Halogen-Substituted Derivatives
- 1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine :
- 1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine :
Stereochemical Variations
Functional Group Modifications
- 1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine: Incorporates a 2-fluorophenyl group, introducing additional steric bulk and altering binding interactions.
Research Findings and Implications
- Synthetic Challenges: The target compound’s discontinued status contrasts with analogs like Cl-MBA, which remain widely available.
- Biological Relevance: The (S)-enantiomer’s use in CAM833A underscores the importance of stereochemistry in drug design, a feature absent in non-chiral analogs like para-substituted MBAs .
- Material Science Applications : Halogenated analogs (e.g., Cl-MBA, Br-MBA) exhibit shorter X-X distances in crystal structures, enhancing their utility in optoelectronic materials compared to the target compound .
Biological Activity
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine, also known as (1R)-1-(2-chloro-4-methoxyphenyl)ethanamine hydrochloride, is a chiral amine compound with significant potential in medicinal chemistry. This compound features a chloro-substituted aromatic ring and an amine functional group, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is CHClNO, with a molecular weight of approximately 222.11 g/mol. The compound typically appears as a solid and is sensitive to environmental conditions, necessitating controlled storage to maintain stability .
Table 1: Comparison of Structural Analogues
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 2-Chloro-1-(4-methoxyphenyl)ethanone | 2196-99-8 | 0.98 | Ketone instead of amine |
| 2-Chloro-1-(3-methoxyphenyl)ethanone | 82772-51-8 | 0.98 | Different methoxy position |
| 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone | 93617-05-1 | 0.95 | Naphthalene derivative |
This table highlights the structural variations among compounds similar to 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine, emphasizing its unique characteristics .
Pharmacological Effects
Preliminary studies indicate that 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine exhibits several notable biological activities, including:
- Antidepressant-like effects : Interaction studies suggest that the compound may influence neurotransmitter systems relevant to mood regulation, potentially acting as an antidepressant .
- Anticancer properties : Initial findings show that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy in cancer treatment .
The mechanism by which 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine exerts its biological effects is still under exploration. However, it is believed to interact with various receptors involved in neurotransmission and cell signaling pathways. This interaction could lead to modulation of mood and cellular growth processes .
Future Directions
Research on 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is still in its infancy. Future studies should focus on:
- In vitro and in vivo studies : Comprehensive pharmacokinetic and pharmacodynamic evaluations are necessary to establish effective dosing regimens and safety profiles.
- Mechanistic studies : Understanding the precise molecular interactions and pathways involved will be critical for developing therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
